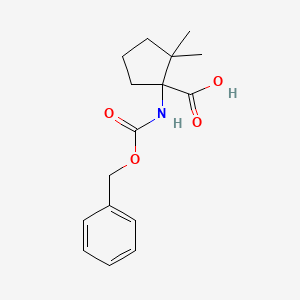

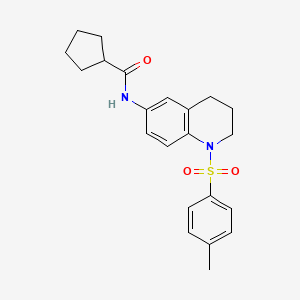

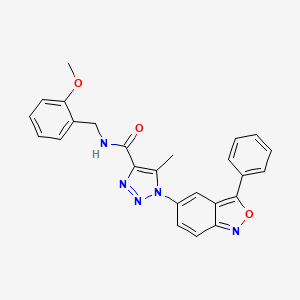

![molecular formula C11H17NOS B2565785 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine CAS No. 1153516-08-5](/img/structure/B2565785.png)

1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine” is a chemical compound with the molecular formula C11H17NOS. It is also known as 1-{4-[(2-methoxyethyl)sulfanyl]phenyl}ethanamine hydrochloride . The compound has a molecular weight of 247.79 .

Molecular Structure Analysis

The InChI code for “1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine” is 1S/C11H17NOS.ClH/c1-9(12)10-3-5-11(6-4-10)14-8-7-13-2;/h3-6,9H,7-8,12H2,1-2H3;1H . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

“1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine” is a powder at room temperature .

Scientific Research Applications

Applications in Environmental Remediation and Pollution Analysis

- Contamination and Removal Technologies : Research has explored the fate and removal of persistent organic pollutants, focusing on compounds with functional groups similar to those in the query compound, such as sulfamethoxazole. These studies highlight the importance of sustainable development in removal technologies like adsorption and photocatalytic degradation, emphasizing the role of nanocomposites and polymers due to their high stability and adaptability across various pH levels. The effectiveness of these materials is influenced by their interaction with pollutants through mechanisms like hydrogen bonding and electrostatic interactions (Prasannamedha & Kumar, 2020).

Chemical Synthesis and Catalysis

- Palladium Catalysts for C-N and C-O Bond Formation : The development and use of palladium catalysts in chemical synthesis, particularly for the formation of C-N and C-O bonds, have been reviewed. This research area is relevant for understanding how compounds like "1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine" might be synthesized or functionalized in organic chemistry. Catalysts have been improved to offer high selectivity and efficiency, with applications extending to natural product synthesis, new synthetic methods, and medicinal chemistry (Muci & Buchwald, 2002).

Exploration of Bioactive Compounds

- Antitumor Agents and Medicinal Chemistry : Studies have explored the chemistry of sulfonamides, noting their wide range of biological activities, including antitumor properties. This research underscores the importance of structural features and the presence of functional groups like sulfonamide in mediating biological activity, which may be relevant to understanding the potential bioactivities of "1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine" (Azevedo-Barbosa et al., 2020).

Advanced Oxidation Processes for Degradation of Pollutants

- Degradation of Nitrogen-Containing Hazardous Compounds : Advanced oxidation processes (AOPs) have been reviewed for their efficacy in mineralizing nitrogen-containing compounds, including amines and azo dyes. This research is pertinent for considering environmental and health implications of nitrogen-containing compounds similar to the query chemical. AOPs, including ozonation and Fenton processes, demonstrate high reactivity towards these compounds, with degradation pathways influenced by factors like pH, initial concentration, and processing time (Bhat & Gogate, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Taking off immediately all contaminated clothing and rinsing skin with water .

properties

IUPAC Name |

1-[4-(2-methoxyethylsulfanyl)phenyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NOS/c1-9(12)10-3-5-11(6-4-10)14-8-7-13-2/h3-6,9H,7-8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSISFPAOKEPMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)SCCOC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

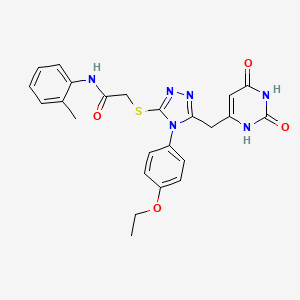

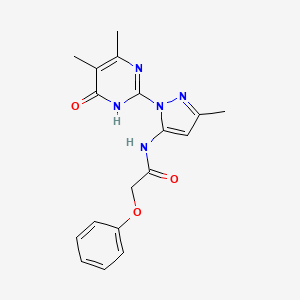

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2565704.png)

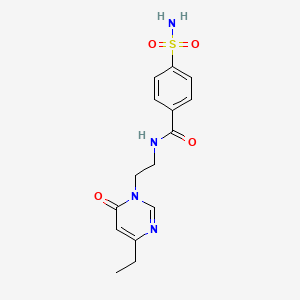

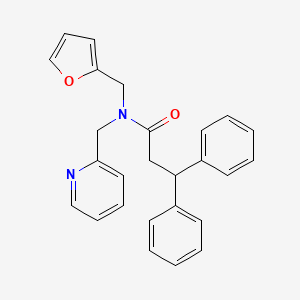

![9-benzyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2565717.png)

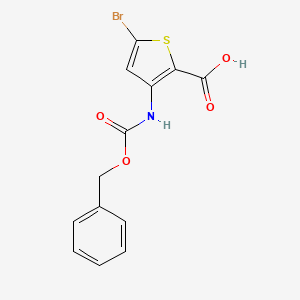

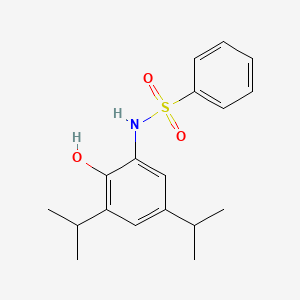

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2565719.png)

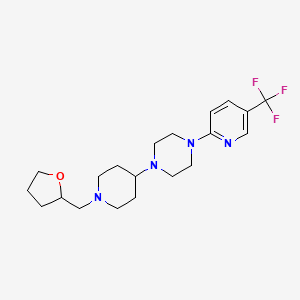

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-phenyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2565724.png)